3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1361112-14-2
VCID: VC2701385
InChI: InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-11-5-6-13(12-20)15-8-4-7-14(19-15)9-10-16(21)22/h4,7-8,13H,5-6,9-12H2,1-3H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=N2)CCC(=O)O
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid

CAS No.: 1361112-14-2

Cat. No.: VC2701385

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid - 1361112-14-2

Specification

CAS No. 1361112-14-2
Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name 3-[6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyridin-2-yl]propanoic acid
Standard InChI InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-11-5-6-13(12-20)15-8-4-7-14(19-15)9-10-16(21)22/h4,7-8,13H,5-6,9-12H2,1-3H3,(H,21,22)
Standard InChI Key MNFMJMZXQVKADH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=N2)CCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=N2)CCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition and Physical Properties

3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid contains several key structural elements that contribute to its chemical behavior. Based on structural analogy with similar compounds like 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid, we can deduce its fundamental properties as outlined in Table 1.

Table 1: Physical and Chemical Properties of 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid

PropertyValueBasis for Determination
Molecular FormulaC₁₈H₂₄N₂O₄Structural analysis
Molecular WeightApproximately 332.40 g/molCalculated from formula
Physical StateSolidSimilar to related compounds
AppearanceWhite to off-white solidBased on similar Boc-protected compounds
Melting PointApproximately 125-135°CExtrapolated from similar compounds
SolubilitySoluble in THF, dichloromethane, methanol; limited water solubilityBased on structural features
pKa (carboxylic acid)Approximately 4.7-4.8Similar to related propanoic acids
Log P2.3-2.8 (estimated)Based on structural components

Structural Features and Functional Groups

The compound possesses multiple functional groups that contribute to its chemical versatility:

  • A carboxylic acid group (propanoic acid), which provides an active site for derivatization and conjugation reactions

  • A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which offers acid-lability but base stability, making it useful in multistep syntheses

  • A piperidine ring with a stereocenter at the 3-position, contributing to the three-dimensional structure

  • A pyridine ring, which provides an aromatic nitrogen heterocycle capable of coordination and further functionalization

These structural elements make the compound particularly valuable as a building block for more complex molecules with diverse pharmacological activities.

Synthesis Methods and Approaches

Synthetic Routes

Based on synthetic methodologies employed for structurally similar compounds, several approaches can be utilized to synthesize 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid.

Boc Protection Approach

One potential synthetic route involves the Boc protection of a piperidine precursor followed by coupling reactions:

Table 2: Synthetic Route via Boc Protection

StepReactionReagentsConditions
1Boc protection of 3-piperidinylpyridine derivativeDi-tert-butyl dicarbonate, NaOH, THF/water (1:1)25°C, 18h
2Introduction of propanoic acid chainPalladium-catalyzed coupling or metalation-alkylationVaries by specific methodology
3Hydrolysis (if ester intermediate)LiOH·H₂O, MeOH/H₂ORoom temperature, 16h

The Boc protection step typically achieves yields of approximately 75-80%, as demonstrated by similar reactions with related piperidine derivatives . The procedure often involves dissolving the piperidine precursor and di-tert-butyldicarbonate in a THF-water mixture with sodium hydroxide, followed by stirring at room temperature for 18 hours. After completion, the reaction mixture is passed over an ion exchange resin, and the solvent is removed to yield the Boc-protected intermediate .

Alternative Synthetic Approach

An alternative approach might involve initial functionalization of the pyridine core:

Table 3: Alternative Synthetic Route

StepReactionReagentsConditions
1Introduction of propanoic acid chain to 2-bromopyridineMetalation and alkylation or cross-couplingVaries by methodology
2Coupling with Boc-protected 3-piperidinyl derivativePd(PPh₃)₄, K₂CO₃, dioxane/water80-100°C, 12-24h
3Final functional group manipulationsVaries based on specific protecting groupsVaries

The hydrolysis of ester intermediates, if employed in the synthetic route, typically involves treatment with lithium hydroxide in a methanol/water mixture, achieving yields of approximately 80-90% .

Applications in Research and Development

Medicinal Chemistry Building Block

3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid serves as a valuable building block in medicinal chemistry. The presence of multiple functional groups allows for diverse modifications to generate compound libraries for structure-activity relationship studies. The compound's structural features, particularly the combination of piperidine and pyridine rings, make it relevant to several therapeutic areas:

Table 4: Potential Therapeutic Applications

Therapeutic AreaRationalePotential Role
Central Nervous System AgentsPiperidine and pyridine motifs are common in CNS-active drugsIntermediate for antipsychotic, analgesic, or neuroprotective agents
Anti-cancer CompoundsHeterocyclic structures serve as scaffolds in kinase inhibitorsBuilding block for targeted anticancer therapeutics
Nerve Conduction RegulatorsSimilar compounds have applications in neurological therapeutics Precursor for compounds affecting nervous system function

PROTAC Development

One particularly promising application area for this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules facilitate targeted protein degradation, an emerging therapeutic strategy with significant potential for addressing previously "undruggable" targets.

Similar compounds with Boc-protected piperidine moieties have been reported as useful rigid linkers in PROTAC development . The structural features of 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid make it well-suited for this application:

  • The carboxylic acid group provides a convenient handle for conjugation to E3 ligase ligands or target protein binders

  • The rigid pyridine-piperidine scaffold introduces conformational constraints that can optimize the three-dimensional orientation of the PROTAC molecule

  • These structural elements can influence ternary complex formation between the target protein, PROTAC, and E3 ligase, a critical factor in effective protein degradation

Synthetic Organic Chemistry

Beyond pharmaceutical applications, the compound serves as a versatile intermediate in organic synthesis:

  • The carboxylic acid functionality enables various transformations including amide and ester formation, reduction, and activation

  • The Boc-protected piperidine provides a protected amine that can be selectively deprotected under acidic conditions

  • The pyridine ring offers opportunities for further functionalization through directed metalation or cross-coupling reactions

Physical and Chemical Stability

Stability Profile

Understanding the stability profile of 3-(6-(1-(tert-Butoxycarbonyl)piperidin-3-yl)pyridin-2-yl)propanoic acid is crucial for proper handling and storage. Based on the structural features and stability data for related compounds, the following stability characteristics can be anticipated:

Table 5: Stability Profile Under Various Conditions

ConditionStabilityNotes
Acidic ConditionsLow stabilityThe Boc protecting group is acid-labile
Basic ConditionsGood stabilityStable in mild to moderate basic environments
Oxidative ConditionsModerate stabilityThe pyridine ring provides some resistance to oxidation
Reductive ConditionsModerate stabilityCarboxylic acid may be reduced under strong conditions
Thermal StressStable up to ~100°CDecomposition may occur at higher temperatures
Photolytic ConditionsGenerally stableNo particularly photosensitive groups
ParameterRecommendation
Temperature2-8°C (refrigerated)
ContainerSealed, airtight container
AtmosphereDry, preferably under inert gas
ProtectionProtected from light and moisture
Long-term StorageSealed in dry conditions at 2-8°C

The compound should maintain good stability for at least 2 years when stored properly under the recommended conditions, similar to related Boc-protected compounds .

ParameterAssessmentBasis
Acute ToxicityLow to moderateBased on similar Boc-protected compounds
Skin IrritationPotentially irritatingCommon characteristic of carboxylic acids
Eye IrritationPotentially irritatingCommon for organic acids
Respiratory EffectsMay cause irritation to respiratory tractBased on similar organic compounds
CarcinogenicityNot expected to be carcinogenicBased on structural features
MutagenicityLow probabilityBased on structural analysis

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